1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride
Overview
Description
1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride is a chemical compound with the CAS Number: 2098002-16-3 . It has a linear formula of C8H14ClF2N . This compound is also known as S-(+)-ketamine or esketamine, which is a type of anesthetic drug used for inducing sedation or anesthesia.
Molecular Structure Analysis
The InChI code for 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride is 1S/C8H13F2N.ClH/c9-8(10)6-7(8)2-1-4-11-5-3-7;/h11H,1-6H2;1H . The molecular weight of this compound is 197.66 .Physical And Chemical Properties Analysis
1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride is a solid substance . The recommended storage temperature for this compound is 4°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Azaspiro Compounds : The synthesis of 1-azaspiro compounds, closely related to 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride, has been extensively studied. For example, 1-azaspiro[4.4]nonane-2,6-dione was synthesized from cyclopentanone and resolved into enantiomers via chiral acetals, a process relevant for the synthesis of similar compounds (Nagasaka, Sato, & Saeki, 1997).
Crystallographic Studies : X-ray crystallography has been employed to analyze the structures of compounds related to 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride. These studies provide insights into the molecular conformations and structural characteristics of such compounds, which is crucial for understanding their chemical and biological properties (Ciechanowicz-rutkowska et al., 1997).
Biological Activities and Applications
Anticonvulsant Properties : Certain azaspiro compounds, similar to 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride, have shown promising anticonvulsant activities. These findings are significant for the development of new therapeutic agents for seizure disorders (Kamiński, Obniska, & Dybała, 2008).
Synthetic Applications : The 1-azaspiro[4.4]nonane ring system, closely related to the target compound, is a key structure in several bioactive natural products. Its synthesis and applications have garnered considerable attention due to its potential in constructing synthetic receptors and as intermediates in enzyme inhibitor synthesis (El Bialy, Braun, & Tietze, 2005).
Chemical Properties and Analysis
Physicochemical Analysis : Research involving related azaspiro compounds includes extensive physicochemical analysis, which is crucial for understanding the chemical behavior and potential applications of 1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride in various fields (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006).
Molecular Mechanics Study : The use of molecular mechanics in studying the structures of azaspiro compounds helps in understanding the molecular interactions and stability of these compounds, providing insights into their reactivity and potential applications (Ciechanowicz-rutkowska et al., 1997).
Safety and Hazards
properties
IUPAC Name |
2,2-difluoro-7-azaspiro[2.6]nonane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)6-7(8)2-1-4-11-5-3-7;/h11H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBQDDXYQRDRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)CC2(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.